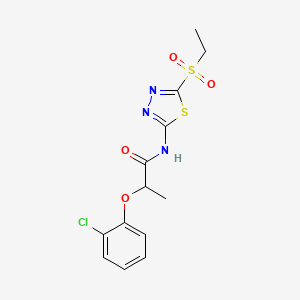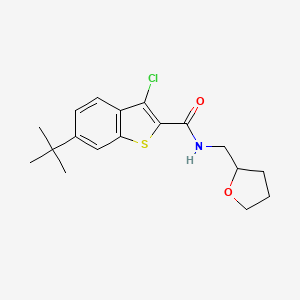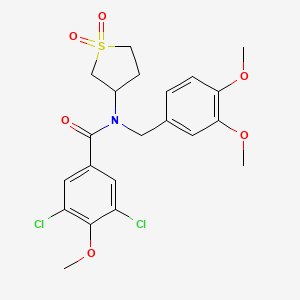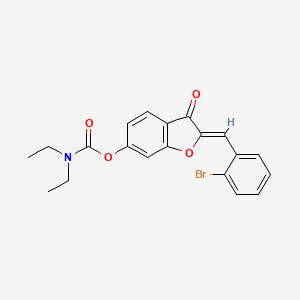![molecular formula C21H20N2O5 B15109138 Methyl 4-{[(1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B15109138.png)
Methyl 4-{[(1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)carbonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[(1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the quinolone family Quinolones are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)carbonyl]amino}benzoate typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the methoxy and ethyl groups. The final step involves the coupling of the quinoline derivative with methyl 4-aminobenzoate under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-{[(1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Aplicaciones Científicas De Investigación
Methyl 4-{[(1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying quinoline chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, cellular pathways, and potential therapeutic effects.
Medicine: Due to its quinolone core, the compound is investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-{[(1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Ciprofloxacin: A well-known quinolone antibiotic with a similar core structure but different substituents.
Nalidixic Acid: Another quinolone derivative used as an antibacterial agent.
Levofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.
Uniqueness
Methyl 4-{[(1-ethyl-6-methoxy-4-oxo-1,4-dihydroquinolin-3-yl)carbonyl]amino}benzoate is unique due to its specific substituents, which can impart distinct biological and chemical properties. Its methoxy and ethyl groups, along with the benzoate moiety, differentiate it from other quinolone derivatives and may contribute to its unique activity profile.
Propiedades
Fórmula molecular |
C21H20N2O5 |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
methyl 4-[(1-ethyl-6-methoxy-4-oxoquinoline-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H20N2O5/c1-4-23-12-17(19(24)16-11-15(27-2)9-10-18(16)23)20(25)22-14-7-5-13(6-8-14)21(26)28-3/h5-12H,4H2,1-3H3,(H,22,25) |
Clave InChI |
AXSNDIAFKBQPPN-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=CC=C(C=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-butylphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15109062.png)


![N,7-bis[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B15109086.png)
![(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl benzoate](/img/structure/B15109094.png)

![1-Acetyl-4-[(5-chloro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B15109104.png)
![(4E)-1-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxyphenyl)pyrrolidine-2,3-dione](/img/structure/B15109111.png)
![2-(4-bromophenoxy)-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15109123.png)
![4-{[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/structure/B15109127.png)
![4-fluoro-N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B15109131.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(9H-carbazol-9-yl)propan-1-one](/img/structure/B15109135.png)
![N-cyclopentyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B15109148.png)
